Orthonitrophenyl-beta-D-fucopyranoside
Overview
Description
Synthesis Analysis The synthesis of Orthonitrophenyl-beta-D-fucopyranoside and related compounds involves complex chemical reactions, including glycosylation processes where sugar moieties are attached to other molecules. These synthesis processes are crucial for producing compounds with specific biological activities (Guimarães et al., 2023).
Molecular Structure Analysis The molecular structure of Orthonitrophenyl-beta-D-fucopyranoside is characterized by the presence of a nitrophenyl group attached to a beta-D-fucopyranoside unit. This structure is significant for its potential interactions with biological molecules and its ability to participate in various chemical reactions (Cipolla et al., 1997).
Chemical Reactions and Properties Orthonitrophenyl-beta-D-fucopyranoside undergoes specific chemical reactions based on its functional groups. The nitro group, in particular, can participate in redox reactions and potentially in photochemical processes that alter its chemical behavior (Naumov, 2006).
Scientific Research Applications
Anti-inflammatory activity of saikosaponins from Heteromorpha trifoliata :
- Study on saikosaponins, which include beta-D-fucopyranoside moieties, showing anti-inflammatory properties in various models.
- Relevant for understanding the biological activities of compounds similar to Orthonitrophenyl-beta-D-fucopyranoside.
- (Recio et al., 1995).
Steroid saponins from Polygonatum kingianum :
- Discovery of new steroid saponins, including structures with beta-D-fucopyranoside.
- Indicates potential applications in natural product chemistry and pharmacology.
- (Li et al., 1992).
Beta-D-Galactosidase from Paenibacillus thiaminolyticus catalyzing transfucosylation reactions :
- Study of an enzyme with activity towards beta-D-fucopyranoside, which could be relevant for synthesizing Orthonitrophenyl-beta-D-fucopyranoside derivatives.
- Implications for enzymatic synthesis of beta-D-fucosylated molecules.
- (Benešová et al., 2010).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-BVWHHUJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921729 | |
Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orthonitrophenyl-beta-D-fucopyranoside | |
CAS RN |
1154-94-5 | |
Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenyl-beta-fucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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